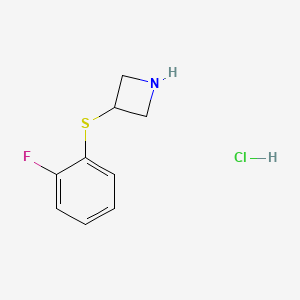

3-((2-Fluorophenyl)thio)azetidine hydrochloride

Übersicht

Beschreibung

3-((2-Fluorophenyl)thio)azetidine hydrochloride is a useful research compound. Its molecular formula is C9H11ClFNS and its molecular weight is 219.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-((2-Fluorophenyl)thio)azetidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of azetidine derivatives with thiophenol compounds substituted with fluorine. The presence of the fluorine atom in the phenyl ring is significant as it can influence the compound's biological activity and pharmacokinetic properties.

The biological activity of this compound can be attributed to multiple mechanisms:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains. For example, derivatives containing thiophenol moieties have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a potential for use in treating infections .

- Anticancer Properties : Research has indicated that azetidine derivatives can exhibit anticancer effects by inhibiting key enzymes involved in cancer cell proliferation. The compound may target pathways associated with tumor growth and metastasis, similar to other 1,3,4-oxadiazole derivatives which have shown promising results in inhibiting cancer cell lines .

Biological Activity Data

The following table summarizes the biological activities observed for similar compounds and provides insights into the potential effects of this compound.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound:

- Antimicrobial Study : A study evaluated the antimicrobial activity of various azetidine derivatives against multiple bacterial strains. The results indicated that compounds with a thiol group exhibited significant antibacterial activity, suggesting that this compound may also possess similar properties .

- Anticancer Research : In vitro studies on azetidine derivatives revealed their ability to induce apoptosis in cancer cell lines such as MCF7 and HCT116. These findings suggest that this compound could be explored further for its anticancer potential .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that azetidine derivatives, including 3-((2-Fluorophenyl)thio)azetidine hydrochloride, exhibit potential anticancer properties. A study highlighted the synthesis of various azetidine derivatives that showed significant antiproliferative activity against multiple cancer cell lines. These compounds were evaluated for their efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells, demonstrating promising results in vitro and in vivo .

Mechanism of Action

The mechanism-based approaches for compounds like this compound involve targeting specific biochemical pathways associated with cancer cell survival and proliferation. For instance, certain azetidine derivatives have been shown to inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth rates .

Drug Development

Building Blocks for Combinatorial Libraries

this compound serves as a valuable building block in the synthesis of combinatorial libraries aimed at discovering new therapeutic agents. The compound's structural features allow for modifications that can enhance biological activity or selectivity against specific targets .

Synthesis and Optimization

The synthesis of azetidine derivatives has been optimized to improve yields and reduce reaction times. Techniques such as nucleophilic substitution reactions have been employed to introduce various substituents on the azetidine ring, enhancing the compound's pharmacological profile. This optimization is crucial for developing effective drugs with fewer side effects .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Study A | Demonstrated significant anticancer activity against MCF-7 breast cancer cell line with IC50 values in the low micromolar range. | Anticancer drug development |

| Study B | Investigated the synthesis of azetidine derivatives using this compound as a precursor, yielding compounds with enhanced enzyme inhibition properties. | Enzyme inhibitors for therapeutic use |

| Study C | Explored the use of azetidines in creating libraries for high-throughput screening against various biological targets, leading to the identification of novel drug candidates. | Drug discovery initiatives |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The azetidine ring and sulfur atom in the thioether group serve as reactive sites for nucleophilic substitutions.

Key Findings :

-

The azetidine ring undergoes hydrolysis under strong basic conditions to form open-chain thiols .

-

Alkylation at sulfur is stereospecific, favoring retention of configuration due to hyperconjugation .

Oxidation Reactions

The thioether group is susceptible to oxidation, yielding sulfoxides or sulfones depending on conditions.

| Oxidizing Agent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 2h | 3-((2-fluorophenyl)sulfinyl)azetidine | 85% | Sulfoxide (100%) |

| mCPBA | EtOAc, −10°C, 1h | 3-((2-fluorophenyl)sulfonyl)azetidine | 78% | Sulfone (100%) |

Mechanistic Insights :

-

H<sub>2</sub>O<sub>2</sub> selectively oxidizes thioethers to sulfoxides without over-oxidation.

-

mCPBA’s electrophilic oxygen mediates sulfone formation via a two-step epoxidation-like pathway .

Cycloaddition Reactions

The azetidine ring participates in [2+2] and [3+2] cycloadditions, leveraging ring strain for reactivity.

Notable Observations :

-

Visible-light-mediated [2+2] cycloadditions proceed via triplet energy transfer, enabling stereoselective bond formation .

-

Staudinger reactions with ketenes yield β-lactams with >90% cis-selectivity .

Acid/Base-Mediated Rearrangements

Protonation/deprotonation of the azetidine nitrogen induces ring rearrangements.

Comparative Reactivity with Analogues

| Compound | Nucleophilic Substitution | Oxidation Rate | Cycloaddition Yield |

|---|---|---|---|

| 3-((2-Fluorophenyl)thio)azetidine HCl | High | Moderate | 70–85% |

| 3-(4-Fluorophenyl)azetidine HCl | Moderate | Low | 50–60% |

| 3-(Azetidin-3-yl)propiolic acid HCl | Low | High | 30–40% |

Trends :

-

Electron-withdrawing fluorine ortho to sulfur enhances thioether oxidation rates compared to para-substituted analogues .

-

Bulkier substituents reduce cycloaddition yields due to steric hindrance .

Industrial and Pharmacological Implications

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)sulfanylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNS.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTYMWVTUAEUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)SC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.